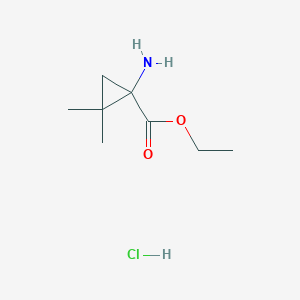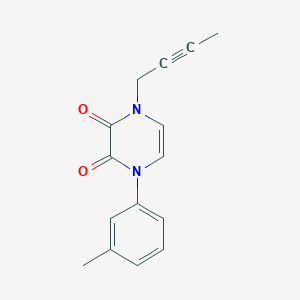
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione, also known as BAY 36-7620, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular function and gene expression.
Biochemical and Physiological Effects:
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of cell growth and differentiation, and the protection of neurons from damage. This compound has also been shown to have analgesic effects, making it a promising candidate for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 for lab experiments is its potency and specificity, which allows for precise control over the effects of the compound. However, one limitation of this compound is its potential toxicity at high doses, which must be carefully monitored in any experimental setting.
Zukünftige Richtungen
There are many potential future directions for research on 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620, including further investigation of its mechanisms of action, optimization of its synthesis and delivery methods, and exploration of its potential therapeutic applications in a variety of areas. Additionally, the development of new analogs and derivatives of 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 may lead to the discovery of even more potent and specific compounds with a wide range of potential applications.
Synthesemethoden
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 can be synthesized using a variety of methods, including the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of butynol and subsequent cyclization. This method has been optimized to produce high yields of pure 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620.
Wissenschaftliche Forschungsanwendungen
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 has been studied extensively for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and pain management. This compound has been shown to have potent antioxidant and anti-inflammatory effects, as well as the ability to inhibit the growth of cancer cells and protect neurons from damage.
Eigenschaften
IUPAC Name |
1-but-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-4-8-16-9-10-17(15(19)14(16)18)13-7-5-6-12(2)11-13/h5-7,9-11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFGCDCCXKUKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=CN(C(=O)C1=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea](/img/structure/B2568850.png)
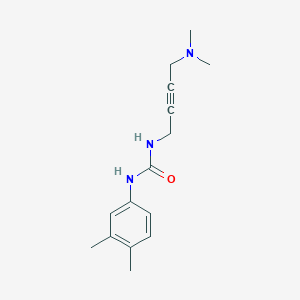
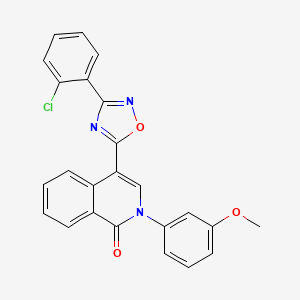
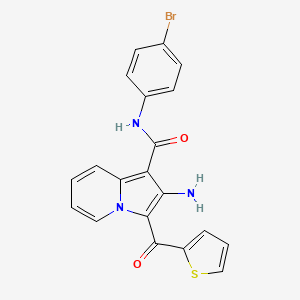
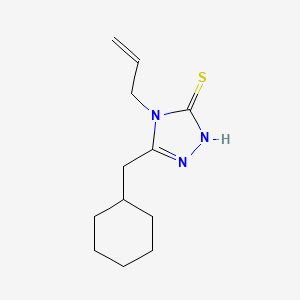
![N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2568858.png)
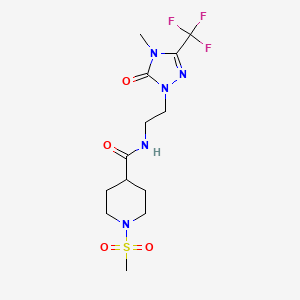
![8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2568862.png)
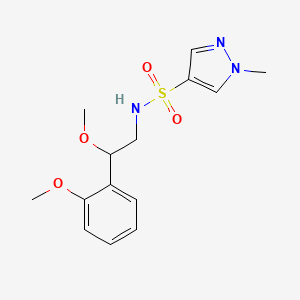
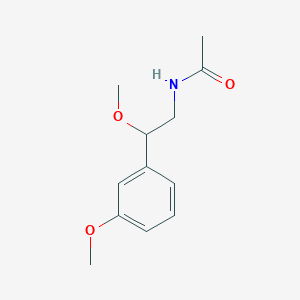
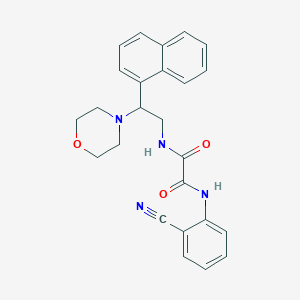
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2568868.png)
